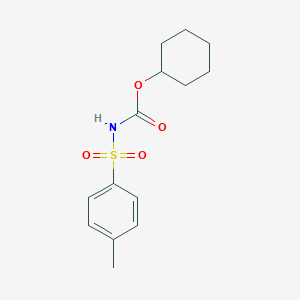
Cyclohexyl N-(p-tosyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl N-(p-tosyl)carbamate, also known as CCT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CCT is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol.
Mecanismo De Acción
Cyclohexyl N-(p-tosyl)carbamate acts as a reversible inhibitor of chymotrypsin-like proteases by forming a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which prevents the degradation of proteins and peptides in the body.
Efectos Bioquímicos Y Fisiológicos
Cyclohexyl N-(p-tosyl)carbamate has been shown to have a significant impact on various physiological processes, such as the regulation of cell growth and differentiation. Studies have also suggested that Cyclohexyl N-(p-tosyl)carbamate may have potential anti-cancer properties due to its ability to inhibit chymotrypsin-like proteases, which are often overexpressed in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Cyclohexyl N-(p-tosyl)carbamate is its potent inhibitory activity against chymotrypsin-like proteases, which makes it a useful tool for studying enzyme-catalyzed reactions. However, Cyclohexyl N-(p-tosyl)carbamate has several limitations, such as its insolubility in water, which can make it challenging to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research and development of Cyclohexyl N-(p-tosyl)carbamate. One potential direction is the exploration of its anti-cancer properties, which could lead to the development of new cancer treatments. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies could be conducted to investigate the potential applications of Cyclohexyl N-(p-tosyl)carbamate in other areas of scientific research, such as drug discovery and enzyme engineering.
In conclusion, Cyclohexyl N-(p-tosyl)carbamate is a chemical compound that has shown significant potential in scientific research applications. Its potent inhibitory activity against chymotrypsin-like proteases makes it a useful tool for studying enzyme-catalyzed reactions, and its potential anti-cancer properties make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand the biochemical and physiological effects of Cyclohexyl N-(p-tosyl)carbamate and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of Cyclohexyl N-(p-tosyl)carbamate involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Cyclohexyl N-(p-tosyl)carbamate as a white crystalline solid with a yield of approximately 70%. The purity of the product can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Cyclohexyl N-(p-tosyl)carbamate has been used in various scientific research applications, including the development of new drugs and the study of enzyme-catalyzed reactions. Cyclohexyl N-(p-tosyl)carbamate is a potent inhibitor of chymotrypsin-like proteases, which play a crucial role in the regulation of various physiological processes such as cell growth and differentiation. Cyclohexyl N-(p-tosyl)carbamate has also been used as a substrate for the detection of esterase activity in biological samples.
Propiedades
Número CAS |
18303-08-7 |
|---|---|
Nombre del producto |
Cyclohexyl N-(p-tosyl)carbamate |
Fórmula molecular |
C14H19NO4S |
Peso molecular |
297.37 g/mol |
Nombre IUPAC |
cyclohexyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16) |
Clave InChI |
YWUXXDDIOVQABY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2 |
Sinónimos |
N-Tosylcarbamic acid cyclohexyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



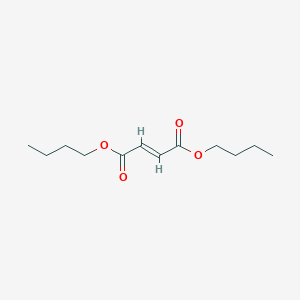
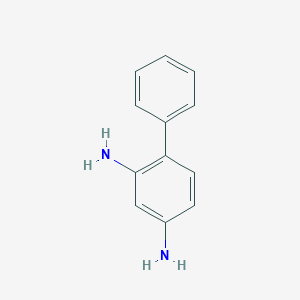
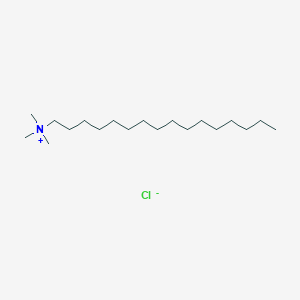
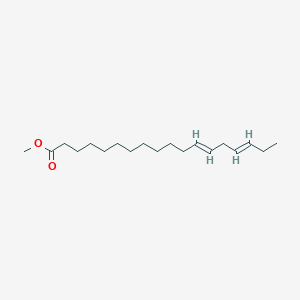
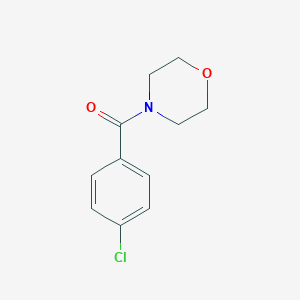

![2-[Bis(2-ethylhexyl)amino]ethanol](/img/structure/B91584.png)
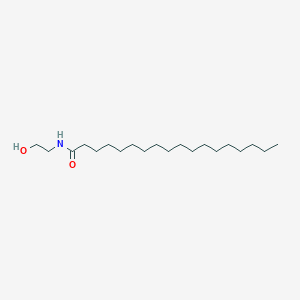
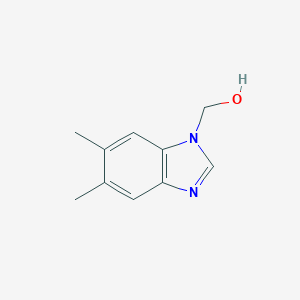
![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
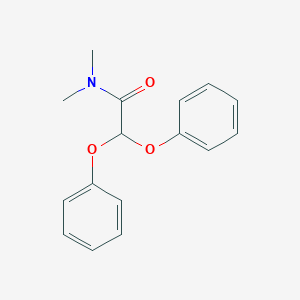
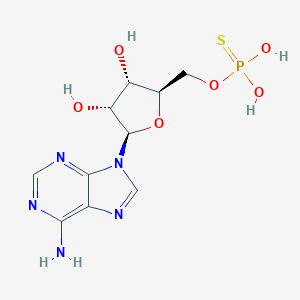
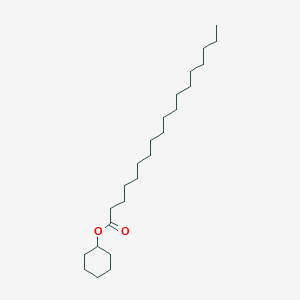
![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)